molecular formula C15H13N5O4 B597779 Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate CAS No. 1256633-25-6

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

Cat. No.: B597779
CAS No.: 1256633-25-6
M. Wt: 327.3
InChI Key: VGSVCOTZKCUFSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate typically involves the nitration of ethyl 4,5-di(1-pyrazolyl)benzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate can be compared with other similar compounds such as:

The presence of both the nitro group and the pyrazole rings in this compound makes it unique and potentially more useful in a wider range of applications .

Properties

IUPAC Name

ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSVCOTZKCUFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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